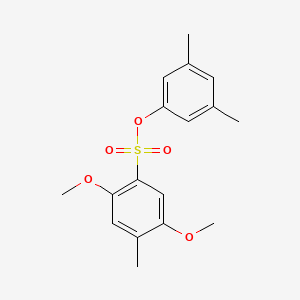
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate is an organic compound with a complex aromatic structure It is characterized by the presence of multiple methyl and methoxy groups attached to a benzene ring, along with a sulfonate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate typically involves the sulfonation of 3,5-dimethylphenol followed by esterification with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonate ester can be reduced to a sulfonic acid or a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Formation of 3,5-dimethylphenyl 2,5-dimethoxy-4-methylbenzoic acid.
Reduction: Formation of 3,5-dimethylphenyl 2,5-dimethoxy-4-methylbenzenethiol.
Substitution: Formation of this compound derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate ester group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate
- 3,5-Dimethylphenyl 4-methylbenzenesulfonate
- 2,5-Dimethoxy-4-methylbenzenesulfonate
Uniqueness
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both methoxy and methyl groups on the aromatic ring enhances its reactivity and potential for diverse chemical transformations. This compound’s unique structure makes it a valuable tool in various research applications.
Eigenschaften
IUPAC Name |
(3,5-dimethylphenyl) 2,5-dimethoxy-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5S/c1-11-6-12(2)8-14(7-11)22-23(18,19)17-10-15(20-4)13(3)9-16(17)21-5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOUHLCLLZHOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936690.png)
![(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936692.png)



![1-[4-(Butan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2936699.png)
![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2936700.png)
![4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)quinolin-2-ol](/img/structure/B2936702.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936704.png)

![Tert-butyl 3-(methylsulfonimidoyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2936706.png)
![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/new.no-structure.jpg)
![[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B2936710.png)
